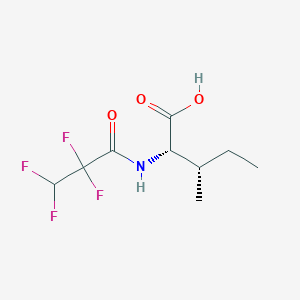

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine

Beschreibung

Eigenschaften

CAS-Nummer |

60108-43-2 |

|---|---|

Molekularformel |

C9H13F4NO3 |

Molekulargewicht |

259.20 g/mol |

IUPAC-Name |

(2S,3S)-3-methyl-2-(2,2,3,3-tetrafluoropropanoylamino)pentanoic acid |

InChI |

InChI=1S/C9H13F4NO3/c1-3-4(2)5(6(15)16)14-8(17)9(12,13)7(10)11/h4-5,7H,3H2,1-2H3,(H,14,17)(H,15,16)/t4-,5-/m0/s1 |

InChI-Schlüssel |

OGZGDRISLNDURK-WHFBIAKZSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(C(F)F)(F)F |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Acylation of L-Isoleucine with 2,2,3,3-Tetrafluoropropanoyl Chloride

The most direct method for synthesizing N-(2,2,3,3-tetrafluoropropanoyl)-L-isoleucine involves the acylation of L-isoleucine with 2,2,3,3-tetrafluoropropanoyl chloride. This reaction typically proceeds under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) is employed as a base to neutralize hydrochloric acid generated during the reaction.

Reaction Mechanism and Stereochemical Considerations

The acylation mechanism follows nucleophilic acyl substitution, where the α-amino group of L-isoleucine attacks the electrophilic carbonyl carbon of 2,2,3,3-tetrafluoropropanoyl chloride. The reaction’s stereochemical outcome is influenced by the chiral center of L-isoleucine, which remains intact due to the mild reaction conditions. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the acyl chloride, accelerating the reaction while minimizing racemization.

Table 1: Standard Reaction Conditions for Acylation

| Parameter | Value/Range |

|---|---|

| Solvent | THF, DCM |

| Temperature | 0–5°C (initial), then 25°C |

| Molar Ratio (L-Ile:Acyl Chloride) | 1:1.2–1.5 |

| Base | Triethylamine (1.5 equiv) |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

Solid-Phase Synthesis for Peptide Incorporation

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine is often incorporated into peptides to study fluorination effects on secondary structures. Solid-phase peptide synthesis (SPPS) enables efficient on-resin acylation. The Fmoc-protected L-isoleucine is first anchored to a resin, followed by deprotection and acylation with 2,2,3,3-tetrafluoropropanoyl chloride.

Table 2: SPPS Parameters for On-Resin Acylation

| Parameter | Specification |

|---|---|

| Resin | Wang resin (Fmoc-Rink Amide) |

| Deprotection Reagent | 20% piperidine/DMF |

| Coupling Agent | HBTU/DIPEA |

| Acylation Time | 2 hours |

| Purity (HPLC) | >95% |

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors enhance reaction control and throughput compared to batch processes. Key challenges include managing the hygroscopic nature of 2,2,3,3-tetrafluoropropanoyl chloride and ensuring consistent enantiomeric purity.

Purification and Analytical Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purification, achieving >99% purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, confirms fluorination patterns, while circular dichroism (CD) assesses conformational impacts in peptide backbones.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used to study the effects of fluorination on protein structure and function.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to changes in the activity of the target proteins and subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Amino Acid Derivatives

The following table compares N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine with key structural analogs:

Key Observations :

- Amino Acid Backbone: Substituting L-isoleucine with alanine or phenylalanine alters steric bulk and hydrophobicity, influencing intermolecular interactions and crystal packing, as demonstrated in X-ray studies of cytisine derivatives .

- Functional Groups: The TMS ester in the trifluoroacetyl derivative (CAS 52558-83-5) increases volatility, making it suitable for gas chromatography, whereas the tetrafluoropropanoyl group may favor liquid-phase applications .

Perfluorinated Propanoyl Derivatives (Non-Amino Acid)

The tetrafluoropropanoyl moiety is also found in non-amino acid compounds, as shown below:

Comparison Highlights :

- While these compounds share the tetrafluoropropanoyl core, their lack of an amino acid backbone limits biological relevance. However, their synthetic utility underscores the versatility of fluorinated acyl groups in diverse chemical contexts .

Biologische Aktivität

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine (TFP-Ile) is a modified amino acid that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on cellular processes and potential therapeutic applications.

Structural Overview

TFP-Ile is a derivative of L-isoleucine, which is an essential amino acid known for its role in protein synthesis and metabolic processes. The introduction of a tetrafluoropropanoyl group significantly alters its chemical properties and biological interactions.

Induction of Epithelial Defensin Expression

Research indicates that L-isoleucine can induce the expression of epithelial β-defensins, which are antimicrobial peptides crucial for innate immunity. In studies using MDBK (Madin-Darby Bovine Kidney) cells, L-isoleucine was shown to increase the expression of β-defensin by 10- to 12-fold at concentrations between 3.12 μg/ml and 12.5 μg/ml. In contrast, the D-enantiomer required much higher concentrations to achieve similar effects, highlighting the specificity of the L-isomer in activating immune responses .

Table 1: Epithelial Defensin Induction by Isoleucine Enantiomers

| Isoleucine Type | Concentration (μg/ml) | β-Defensin Expression Fold Increase |

|---|---|---|

| L-Isoleucine | 3.12 - 12.5 | 10 - 12 |

| D-Isoleucine | 200 | Similar to L-Isoleucine at 3 |

Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) of TFP-Ile have revealed that modifications to the isoleucine backbone affect its biological activity. For instance, analogs with alterations in the amine group or alkyl chain demonstrated varying degrees of efficacy in inducing defensin expression. This suggests that specific structural features are critical for receptor binding and subsequent activation of immune pathways .

The mechanism by which TFP-Ile induces β-defensin expression appears to involve the NF-κB/Rel family of transcription factors. Electrophoretic mobility shift assays indicated that isoleucine treatment enhances the binding activity of NF-κB factors to their recognition sequences, suggesting a transcriptional regulation mechanism for defensin gene expression .

Case Studies and Research Findings

Recent studies have explored TFP-Ile's potential in various biological contexts:

- Cytotoxicity Studies : In vitro studies assessing TFP-Ile against cancer cell lines showed promising results with IC50 values indicating significant cytotoxic effects. For example, compounds structurally related to TFP-Ile exhibited IC50 values ranging from 2.1 to 7.9 μM against various cancer cell lines .

- Immunomodulatory Effects : TFP-Ile has been investigated for its role in modulating immune responses in animal models. It has been shown to cooperate with lipopolysaccharides to enhance pro-inflammatory cytokine release from human peripheral blood mononuclear cells .

Table 2: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 4 | A549 | 2.1 |

| Compound 5 | MCF-7 | 7.9 |

| TFP-Ile | HepG2 | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via acylation of L-isoleucine with 2,2,3,3-tetrafluoropropanoyl chloride under anhydrous conditions. Key steps include maintaining a nitrogen atmosphere to prevent hydrolysis of the fluorinated reagent and using triethylamine as a base to neutralize HCl byproducts. Purification typically involves reverse-phase HPLC or preparative GC-MS to isolate the product from unreacted starting materials and byproducts. Purity validation should employ high-resolution mass spectrometry (HRMS) and NMR to confirm structural integrity and fluorination efficiency .

Q. What analytical techniques are most suitable for characterizing N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine?

- Methodological Answer :

- GC-MS : Effective for detecting volatile derivatives, such as trimethylsilyl (TMS) esters, to confirm molecular weight and fragmentation patterns (e.g., m/z 299.36 for the TMS derivative) .

- NMR Spectroscopy : , , and NMR are critical for resolving stereochemistry and verifying fluorination positions. For example, NMR can distinguish between -CF- and -CF environments .

- Circular Dichroism (CD) : Useful for studying conformational changes in proteins incorporating this fluorinated amino acid, particularly in helical structures .

Advanced Research Questions

Q. How does the tetrafluoropropanoyl modification influence protein folding and stability in structural studies?

- Methodological Answer : The electronegativity and steric bulk of the tetrafluoropropanoyl group can alter hydrophobic interactions and hydrogen-bonding networks. CD spectroscopy is recommended to monitor changes in secondary structure (e.g., α-helix vs. β-sheet propensity). Comparative studies with non-fluorinated analogs are essential to isolate the effects of fluorination. Molecular dynamics simulations can further elucidate interactions at atomic resolution .

Q. How should researchers address contradictory cytotoxicity data observed in cell-based assays for fluorinated amino acid derivatives?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., MTT assay vs. neutral red staining) may arise from differences in mitochondrial vs. lysosomal activity. To resolve this:

- Use multiple orthogonal assays (e.g., ATP-based luminescence, flow cytometry for apoptosis markers).

- Include controls for fluorophore interference (common in fluorinated compounds).

- Validate results across cell lines (e.g., MDBK cells vs. human primary cells) to rule out species-specific effects .

Q. What metabolic pathways are implicated in the degradation of N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine, and how do they differ from native L-isoleucine catabolism?

- Methodological Answer : The degradation pathway may involve hydrolytic cleavage of the tetrafluoropropanoyl group via amidases or esterases, followed by entry into the L-isoleucine degradation I pathway (MetaCyc: PWY-3001). Stable isotope labeling (e.g., -L-isoleucine) and LC-MS metabolomics can track fluorinated metabolites. Note that fluorinated byproducts (e.g., tetrafluoropropionic acid) may require specialized detection methods due to their low natural abundance .

Q. What strategies optimize the incorporation of N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine into recombinant proteins during expression?

- Methodological Answer :

- Use auxotrophic bacterial strains (e.g., E. coli ΔilvA) to force incorporation via metabolic engineering.

- Supplement growth media with the fluorinated amino acid at concentrations ≤ 1 mM to avoid toxicity.

- Verify incorporation efficiency via tryptic digest and tandem MS to detect fluorinated peptide fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.